4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-12-3-8-16-17(9-12)30-21(23-16)24-18(26)10-14-11-29-20(22-14)25-19(27)13-4-6-15(28-2)7-5-13/h3-9,11H,10H2,1-2H3,(H,22,25,27)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTCLCLQASQWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide are the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
Biological Activity
4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, with the molecular formula C21H18N4O3S2 and a molecular weight of 438.52, is a compound of interest in medicinal chemistry. Its structural features suggest potential biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and inflammation.
Molecular Targets:
- Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptors: It may interact with receptors that modulate cellular signaling pathways related to apoptosis and cell cycle regulation.
Biochemical Pathways:
The compound appears to influence several critical pathways:
- Apoptosis: Induction of programmed cell death in cancer cells.
- Cell Cycle Regulation: Arresting the cell cycle at specific checkpoints to prevent tumor growth.
- Inflammatory Response: Modulating cytokine production, particularly interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α).
Research Findings
Recent studies have highlighted the promising biological activities of this compound.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).
- Efficacy: The compound significantly inhibited cell proliferation and induced apoptosis at concentrations ranging from 1 to 4 μM, comparable to established anticancer agents .
Anti-inflammatory Activity
The compound's ability to modulate inflammatory pathways has also been investigated:
- Cytokine Inhibition: It has been shown to decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Mechanistic Insights: The inhibition of cyclooxygenase (COX) enzymes has been suggested as a mechanism for its anti-inflammatory effects .
Case Studies
Several case studies have reported on the synthesis and evaluation of benzothiazole derivatives, including this specific compound:
Scientific Research Applications
The compound exhibits a range of biological activities, notably in anticancer and anticonvulsant applications. Its thiazole structure is known for contributing to significant pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with thiazole structures. The presence of electron-donating groups, such as methoxy, enhances cytotoxicity by improving lipophilicity and cellular uptake.
Table 1: Cytotoxicity of Related Thiazole Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | A431 | 1.61 ± 1.92 | |
| Compound 2 | Jurkat | <1.0 | |
| 4-Methoxy Compound | HT29 | TBD | Current Study |
The compound's mechanism may involve the inhibition of oncogenic pathways such as BRAF/VEGFR signaling, leading to reduced tumor proliferation and increased apoptosis in cancer cells.
Anticonvulsant Activity
Thiazole derivatives are also studied for their anticonvulsant properties. Modifications in their structure can enhance efficacy against seizures.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | PTZ-induced seizures | 100% protection | Current Study |
| Compound B | Maximal electroshock | TBD | Current Study |
The biological activity may involve interactions with neurotransmitter systems, particularly GABAergic pathways, contributing to its anticonvulsant effects.
Case Studies
A notable case study evaluated a structurally similar compound on human cancer cell lines, reporting an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This suggests that derivatives from thiazoles could offer new avenues for cancer treatment.
Case Study Example
In a study focusing on thiazole derivatives, compounds were synthesized and tested against various cancer cell lines, demonstrating promising anticancer potential. The highest activity was attributed to specific structural features, including the methoxy group on the phenyl ring.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Q. What are the common synthetic routes for synthesizing thiazole-containing benzamide derivatives like this compound?
The synthesis typically involves sequential coupling reactions to assemble the thiazole and benzothiazole moieties. For example:
- Step 1 : Formation of the thiazole core via cyclization of α-haloketones with thiourea derivatives under acidic or basic conditions .
- Step 2 : Amide bond formation between the thiazole-amine intermediate and a substituted benzoyl chloride in dry pyridine or THF, with ice-bath stirring to control exothermic reactions .
- Step 3 : Functionalization of the benzothiazole subunit via nucleophilic substitution or reductive amination, often requiring anhydrous solvents and catalysts like POCl₃ for cyclization .
Key reagents : Thiourea, α-bromoketones, benzoyl chlorides, POCl₃.
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- 1H/13C NMR : Essential for confirming regiochemistry of thiazole rings (e.g., δ 7.8–8.2 ppm for thiazole protons) and amide bond formation (δ 10–12 ppm for NH) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of methoxy or benzothiazole groups) .
- HPLC : Ensures >95% purity, critical for biological assays; reverse-phase C18 columns with acetonitrile/water gradients are standard .
Q. What initial biological screening assays are recommended for this compound?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or PARP targets) using fluorogenic substrates .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing thiazole-amide hybrids under varying conditions?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or coupling agents (HATU, EDCI) enhance amidation efficiency; POCl₃ is critical for cyclization steps .
- Temperature Control : Reflux (70–80°C) for cyclization vs. ice-bath conditions for acid-sensitive intermediates .
Example : Substituting pyridine with DMF increased amidation yields from 60% to 85% in analogous compounds .
Q. How can contradictory biological activity data across studies be resolved?
Contradictions often arise from structural analogs with minor substituent changes. For example:
- Methoxy vs. Nitro Groups : A nitro substituent at the benzamide position increased anticancer potency (IC₅₀ = 2.1 μM) compared to methoxy (IC₅₀ = 8.7 μM), likely due to enhanced electron-withdrawing effects .
- Thiazole vs. Thiadiazole Cores : Thiadiazole analogs showed stronger antimicrobial activity (MIC = 4 μg/mL) but reduced solubility, complicating in vivo translation .
Strategy : Perform side-by-side assays under identical conditions and use computational docking to rationalize structure-activity relationships (SAR) .
Q. What methodologies are effective for studying the compound’s mechanism of action?
- Molecular Docking : Prioritize targets like tubulin or topoisomerase II, where benzothiazole derivatives are known to bind .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) for protein targets (e.g., EGFR) .
- Metabolomics : LC-MS-based profiling to identify downstream metabolic disruptions in treated cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
